molecular formula C7H4ClN3O2 B1367118 3-Chloro-4-nitro-1H-indazole CAS No. 54768-47-7

3-Chloro-4-nitro-1H-indazole

Cat. No. B1367118
CAS RN: 54768-47-7
M. Wt: 197.58 g/mol
InChI Key: GUGAGLJJSMABRQ-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole is a heterocyclic compound with a molecular formula of C7H5ClN2 . It is a key component in various functional molecules used in everyday applications .


Synthesis Analysis

The synthesis of indazoles has seen recent advances, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-indazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

3-Chloro-1H-indazole is a heterocyclic compound with a molecular formula of C7H5ClN2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis and Pesticide Chemistry

3-Chloro-1H-indazole belongs to the class of indazole compounds. It can undergo nucleophilic substitution reactions under basic conditions with common electrophiles such as alkyl bromides to obtain the corresponding N-alkylated derivatives . This substance is mainly used as an organic synthesis and pesticide chemistry intermediate .

Antileishmanial Candidates

An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds . The antileishmanial biological potency of the compounds was achieved using an MTT assay that reported compound 13 as a promising growth inhibitor of Leishmania major . Molecular docking demonstrated highly stable binding with the Leishmania trypanothione reductase enzyme and produced a network of hydrophobic and hydrophilic interactions . Molecular dynamics simulations were performed for TryR- 13 complex to understand its structural and intermolecular affinity stability in a biological environment .

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Transition Metal Catalyzed Reactions

3-Chloro-4-nitro-1H-indazole can be used in transition metal catalyzed reactions . These reactions include reductive cyclization reactions and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . This approach provides a brief outline of optimized synthetic schemes with relevant examples .

FGFR1 Inhibitory Activity

Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity . For example, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide has shown significant FGFR1 inhibitory activity in enzymatic assays .

Synthesis of NH-1,2,3-triazoles

3-Chloro-4-nitro-1H-indazole can be used in the synthesis of NH-1,2,3-triazoles . This process involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid handling in a confined space .

Future Directions

The synthesis of indazoles has seen recent advances, and the new mechanisms are suitable for similar cyclization . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

3-chloro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAGLJJSMABRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502510
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-nitro-1H-indazole

CAS RN

54768-47-7
Record name 3-Chloro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ASA Kouakou - 2016 - theses.hal.science
Je tiens, avant tout, à exprimer ma profonde gratitude et mon respect à mon directeur de thèse, Monsieur El Mostapha RAKIB, directeur du Laboratoire de Chimie Organique et …
Number of citations: 2 theses.hal.science

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